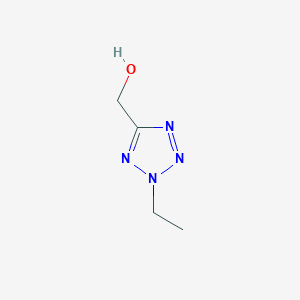

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyltetrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-8-6-4(3-9)5-7-8/h9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKXAWPUZDGLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 2h 1,2,3,4 Tetrazol 5 Yl Methanol

Direct Synthesis Approaches to the 2-Ethyl-2H-Tetrazol-5-yl Scaffold

Direct approaches aim to construct the 2-ethyl-5-substituted tetrazole ring system in a highly convergent manner. This involves the strategic formation of the tetrazole ring, regioselective alkylation at the N-2 position, and the conversion of a C-5 functional group into the methanol (B129727) moiety.

Cycloaddition Reactions in Tetrazole Ring Formation

The most fundamental and widely utilized method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov This reaction forms the 5-substituted-1H-tetrazole precursor, which can then be alkylated. The versatility of this method allows for a wide range of substituents on the nitrile, providing a direct entry point to various 5-substituted tetrazoles. researchgate.net

Key aspects of this approach include:

Reactants : The reaction typically involves an organic nitrile (R-C≡N) and an azide source, such as sodium azide or trimethylsilyl (B98337) azide. researchgate.net

Catalysis : While the reaction can proceed thermally, various Lewis acid or transition metal catalysts can be employed to improve reaction rates and yields, although this can introduce challenges with catalyst removal. researchgate.net

Advanced Variants : More recent developments include silver-catalyzed [3+2] cycloadditions of α-diazocarbonyl compounds with arenediazonium salts, providing a powerful route to medicinally relevant tetrazoles. thieme.de

| Cycloaddition Method | Key Reactants | Typical Conditions | Reference |

|---|---|---|---|

| Classical [3+2] Cycloaddition | Organic Nitrile, Sodium Azide (NaN₃) | Lewis Acid (e.g., ZnCl₂, AlCl₃), High Temperature | nih.gov |

| TMSN₃-Mediated Cycloaddition | Organic Nitrile, Trimethylsilyl Azide (TMSN₃) | Milder conditions, often used in continuous flow processes | researchgate.net |

| Silver-Catalyzed Cycloaddition | α-Diazocarbonyl derivative, Arenediazonium salt | Silver catalyst | thieme.de |

Alkylation Strategies for N-2 Functionalization

A significant challenge in the synthesis of 2,5-disubstituted tetrazoles is controlling the regioselectivity of the N-alkylation step. The alkylation of a 5-substituted-1H-tetrazole with an ethylating agent can produce a mixture of two regioisomers: the desired 2-ethyl-2H-tetrazole and the undesired 1-ethyl-1H-tetrazole. rsc.orgresearchgate.net The ratio of these isomers is highly dependent on the substrate, the alkylating agent, and the reaction conditions. rsc.org

Several strategies have been developed to favor the formation of the N-2 isomer:

Mechanism-Driven Selectivity : The regioselectivity can be influenced by the nucleophilic substitution mechanism. researchgate.netrsc.org Steric hindrance from bulky electrophiles can favor the formation of the 2,5-disubstituted isomer. rsc.org

Diazotization of Amines : A newer method involves the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines. This technique generates a transient alkyl diazonium intermediate that acts as the alkylating agent and shows a preference for producing the 2,5-disubstituted product. rsc.orgnih.gov

Catalytic N-Arylation/Alkylation : Copper-catalyzed cross-coupling reactions of N-H free tetrazoles with boronic acids have been shown to be highly regioselective for the N-2 position, offering a green and atom-efficient synthesis. researchgate.net

| Alkylation Method | Alkylating Agent Type | Key Features | Typical Outcome | Reference |

|---|---|---|---|---|

| Classical Alkylation | Alkyl halides, Sulfates | Often results in a mixture of N-1 and N-2 isomers. | Variable regioselectivity. rsc.orgresearchgate.net | researchgate.net |

| Amine Diazotization | Transient alkyl diazonium intermediate | Limits risk associated with azides in one-pot sequences. | Preferential formation of 2,5-disubstituted tetrazoles. nih.gov | rsc.orgnih.gov |

| Cu-Catalyzed Coupling | Boronic acids | Mild conditions, environmentally benign oxidant (O₂). | Highly regioselective for N-2 arylation. researchgate.net | researchgate.net |

| Phase-Transfer Catalysis (PTC) | Dibromoalkanes, Benzyl bromide | Site of alkylation can be independent of the alkylating agent. | Convenient route to bis-tetrazoles and functionalized derivatives. researchgate.net | researchgate.net |

Reduction of Precursor Carbonyls or Esters to the Methanol Moiety

To obtain the final (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methanol structure, a precursor with a C-5 carbonyl or ester functionality must be reduced. The most common precursor is an ester, such as ethyl 2-ethyl-2H-tetrazole-5-carboxylate, due to its relative stability and ease of synthesis.

The reduction of esters to primary alcohols is a standard transformation in organic synthesis, typically achieved with powerful hydride-donating reagents. chemistrysteps.comquimicaorganica.org

Lithium Aluminum Hydride (LiAlH₄) : This is the reagent of choice for reducing esters to primary alcohols. commonorganicchemistry.com It is a strong reducing agent that readily converts the ester group to the corresponding alcohol. chemistrysteps.comlibretexts.org The reaction involves the addition of two hydride equivalents to the carbonyl carbon. chemistrysteps.com

Other Reducing Agents : While LiAlH₄ is most common, other reagents like Lithium Borohydride (B1222165) (LiBH₄) can also be used. commonorganicchemistry.com Sodium Borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently. libretexts.org

| Reducing Agent | Abbreviation | Reactivity with Esters | Product | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High (Powerful) | Primary Alcohol | chemistrysteps.comcommonorganicchemistry.comlibretexts.org |

| Lithium Borohydride | LiBH₄ | Moderate | Primary Alcohol | commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Low (Generally unreactive) | No reaction or very slow | libretexts.org |

| Diisobutylaluminum Hydride | DIBAL-H | High (Can be selective for aldehyde at low temp) | Primary Alcohol | commonorganicchemistry.com |

Multi-Step Synthetic Sequences Incorporating the this compound Substructure

Multi-step syntheses provide the flexibility to construct complex tetrazole derivatives by building the molecule in a stepwise fashion. researchgate.net This approach allows for the purification of intermediates and greater control over the final structure, which is crucial for achieving the specific 2,5-disubstitution pattern of the target compound.

Construction of the Tetrazole Ring System and Subsequent Methanol Introduction

A common multi-step strategy involves forming the 5-substituted tetrazole ring first, followed by N-alkylation and finally, modification of the C-5 substituent.

A plausible synthetic route could be:

Tetrazole Formation : A [3+2] cycloaddition between an appropriate nitrile (e.g., ethyl cyanoformate) and an azide (e.g., sodium azide) to produce ethyl 1H-tetrazole-5-carboxylate.

N-2 Ethylation : The resulting tetrazole ester is then alkylated with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under conditions optimized to maximize the yield of the N-2 isomer, ethyl 2-ethyl-2H-tetrazole-5-carboxylate.

Ester Reduction : The purified 2,5-disubstituted tetrazole ester is subsequently reduced to the target alcohol, this compound, using a strong reducing agent like LiAlH₄.

This sequence prioritizes the challenging regioselective alkylation step on a stable ester intermediate before the final reduction.

Sequential Functionalization for Specific Regioisomers

One-Pot Cycloaddition/Alkylation : A one-pot sequence starting from a nitrile can involve the initial 1,3-dipolar cycloaddition to form the tetrazole, followed by in-situ alkylation via the diazotization of an amine. nih.gov This method is advantageous as any residual azide is quenched by the nitrite (B80452) reagent used in the second step, enhancing the safety of the process. nih.gov

Convergent One-Pot Synthesis : Another efficient one-pot method involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure mediated by I₂/KI under basic conditions. acs.orgorganic-chemistry.org This approach offers mild reaction conditions, short reaction times, and high yields for a variety of 2,5-disubstituted tetrazoles. organic-chemistry.org

These sequential, often one-pot, methodologies represent the forefront of synthesizing specific tetrazole regioisomers by combining multiple transformations into a single, efficient operation.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of tetrazole derivatives to reduce the use of hazardous materials and improve energy efficiency. While specific research on the green synthesis of this compound is limited, the broader advancements in the synthesis of 5-substituted and N-alkylated tetrazoles offer valuable insights into potential eco-friendly routes. These approaches focus on two key stages: the formation of the 5-(hydroxymethyl)tetrazole core and the subsequent N-ethylation.

Alternative Solvents and Catalysts

One of the primary tenets of green chemistry is the use of environmentally benign solvents. Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising alternatives to volatile organic compounds (VOCs). lookchem.comdntb.gov.ua For instance, a one-pot synthesis of 5-substituted-1H-tetrazoles has been achieved in a deep eutectic solvent composed of choline (B1196258) chloride and urea, using copper(II) acetate (B1210297) as a catalyst. lookchem.com This method offers advantages such as high conversion rates, a green reaction medium, and straightforward work-up procedures. lookchem.com Nanomaterial-based catalysts are also gaining traction due to their high efficiency and reusability. rsc.orgacs.org

The table below illustrates a comparative analysis of different catalytic systems in green solvents for the synthesis of 5-substituted tetrazoles, which could be adapted for the synthesis of a 5-(hydroxymethyl)tetrazole precursor.

| Catalyst | Green Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Cu(OAc)₂ | Choline Chloride/Urea (DES) | 100 | 12 h | 68-90 | lookchem.com |

| β-Ni(OH)₂ Nanoparticles | Water | Mild | - | High | acs.org |

| Fe₃O₄@SiO₂/Salen of Cu(II) | - | - | Short | Good to Excellent | rsc.org |

Energy-Efficient Synthetic Methods

Microwave irradiation and ultrasound assistance represent significant advancements in providing energy for chemical reactions in a more efficient and controlled manner compared to conventional heating. organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times for the synthesis of 5-substituted tetrazoles, often from hours to minutes, while improving yields. organic-chemistry.org This technique has been successfully applied to the synthesis of various tetrazole derivatives and could be a viable green approach for both the formation of the 5-(hydroxymethyl)tetrazole ring and its subsequent N-ethylation. organic-chemistry.orglew.ro

Ultrasound-Assisted Synthesis: Sonication offers another non-conventional energy source that can enhance reaction rates and yields. Ultrasound has been utilized in the synthesis of various heterocyclic compounds, including tetrazole-based structures, often leading to shorter reaction times and milder conditions. nih.govmdpi.com

The following table provides a conceptual comparison of conventional and energy-efficient methods for key reaction steps in the synthesis of N-alkylated tetrazoles.

| Reaction Step | Method | Energy Source | Reaction Time | Key Advantages |

| Tetrazole Ring Formation | Conventional | Thermal Heating | Hours to Days | Standard procedure |

| Microwave-Assisted | Microwaves | Minutes | Rapid, higher yields | |

| Ultrasound-Assisted | Ultrasound | Minutes to Hours | Milder conditions, improved yields | |

| N-Ethylation | Conventional | Thermal Heating | Hours | Established method |

| Microwave-Assisted | Microwaves | Minutes | Faster, efficient |

Continuous Flow Synthesis

Flow chemistry is emerging as a safe and efficient technology for the synthesis of tetrazoles. nih.govcore.ac.uk By conducting reactions in a continuous-flow microreactor, the risks associated with hazardous reagents like azides are minimized as only small quantities are reacting at any given time. core.ac.uk This methodology also allows for better control over reaction parameters, leading to higher yields and purity. nih.gov A continuous flow process could be envisioned for both the synthesis of the 5-(hydroxymethyl)tetrazole intermediate and its subsequent ethylation, offering a scalable and safer manufacturing process. nih.govcore.ac.uk

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2h 1,2,3,4 Tetrazol 5 Yl Methanol

Reactivity of the Primary Alcohol Functionality

The hydroxymethyl group attached to the C5 position of the tetrazole ring behaves as a typical primary alcohol, undergoing a range of characteristic transformations such as esterification, oxidation, and halogenation.

Esterification Reactions and Their Mechanistic Aspects

(2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methanol can be converted into its corresponding esters through several established methods. Esterification is a crucial reaction, often employed to modify the molecule's physical and biological properties. nih.gov

Fischer Esterification: In the presence of a strong acid catalyst, such as sulfuric acid, the compound reacts with a carboxylic acid in a reversible process to form an ester and water. The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the carbonyl carbon's electrophilicity. The alcohol oxygen of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product.

Reaction with Acyl Chlorides and Acid Anhydrides: More reactive and irreversible pathways to ester formation involve the use of acyl chlorides or acid anhydrides. In these reactions, the alcohol's nucleophilic oxygen attacks the highly electrophilic carbonyl carbon of the acyl halide or anhydride (B1165640). The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism, releasing hydrogen chloride as a byproduct. Similarly, reaction with an acid anhydride yields the ester and a molecule of carboxylic acid. These methods are often preferred for their high yields and non-reversible nature.

Table 1: Representative Esterification Reactions

| Reactant | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Acid / H₂SO₄ | (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methyl acetate (B1210297) | Fischer Esterification |

| This compound | Acetyl Chloride | (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methyl acetate | Nucleophilic Acyl Substitution |

| This compound | Acetic Anhydride | (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methyl acetate | Nucleophilic Acyl Substitution |

Oxidation and Reduction Pathways of the Methanol (B129727) Group

The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation:

To Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758), selectively oxidizes the primary alcohol to 2-ethyl-2H-1,2,3,4-tetrazole-5-carbaldehyde. This reaction carefully avoids over-oxidation to the carboxylic acid.

To Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 2-ethyl-2H-1,2,3,4-tetrazole-5-carboxylic acid.

Reduction: The primary alcohol group in this compound is already in a reduced state. Therefore, it does not typically undergo further reduction under standard chemical conditions.

Halogenation of the Hydroxymethyl Moiety

The hydroxyl group of the primary alcohol can be substituted by a halogen atom to form a halomethyl-tetrazole derivative. These compounds serve as versatile intermediates in further synthetic transformations.

The reaction with thionyl chloride (SOCl₂) is a common method for converting the alcohol into 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole. researchgate.net The mechanism involves the formation of a chlorosulfite intermediate, followed by an internal nucleophilic attack by the chloride ion (Sₙi mechanism), which results in the displacement of the hydroxyl group and the liberation of sulfur dioxide and hydrogen chloride gases. Similarly, reagents like phosphorus tribromide (PBr₃) can be used to synthesize the corresponding 5-(bromomethyl) derivative.

Table 2: Summary of Functional Group Transformations of the Methanol Moiety

| Starting Compound | Reagent(s) | Product | Transformation |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 2-ethyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | Oxidation |

| This compound | Potassium permanganate (KMnO₄) | 2-ethyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | Oxidation |

| This compound | Thionyl chloride (SOCl₂) | 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole | Halogenation |

| This compound | Phosphorus tribromide (PBr₃) | 5-(bromomethyl)-2-ethyl-2H-1,2,3,4-tetrazole | Halogenation |

Reactivity of the Tetrazole Ring System

The tetrazole ring is an aromatic heterocycle containing four nitrogen atoms, which makes it electron-deficient. This electronic characteristic, combined with its inherent stability, dictates its reactivity. nih.gov

Nucleophilic Substitution on the Tetrazole Core

Nucleophilic substitution directly on the tetrazole ring carbon is also uncommon for this compound. Such reactions typically require the presence of a good leaving group attached to the ring carbon. In this molecule, the C5 position is substituted with a hydroxymethyl group, which is not a viable leaving group. While the tetrazole ring can activate an attached aryl group towards nucleophilic aromatic substitution, it is not prone to direct attack itself under normal conditions. lookchem.com The high stability of the N-substituted tetrazole heterocycle makes it a robust scaffold that generally remains intact during reactions involving its substituents. nih.gov

Thermal and Photochemical Transformations of the Tetrazole Nucleus

The tetrazole nucleus, particularly in 2,5-disubstituted derivatives like this compound, is susceptible to transformations under thermal and photochemical conditions. The most significant of these reactions is the extrusion of a molecule of nitrogen (N₂).

Photochemical activation is a well-documented method for inducing the clean decomposition of the tetrazole ring. mdpi.com Irradiation with ultraviolet (UV) light provides the necessary energy to break the N-N bonds within the ring, leading to the formation of highly reactive intermediates. nih.gov For 2,5-disubstituted tetrazoles, the primary photochemical pathway involves the cleavage of the N2–N3 and N4–C5 bonds, resulting in the elimination of N₂ and the generation of a nitrile imine. nih.govnih.gov This transformation is a key step in utilizing tetrazoles as precursors for other heterocyclic systems. researchgate.netresearchgate.net The presence of a heteroatom substituent, such as the oxygen in the methanol group, can influence the UV absorbance of the tetrazole, potentially allowing the photodenitrogenation to proceed under milder conditions. nih.gov

The general photochemical transformation can be summarized as follows:

Photoexcitation: The tetrazole molecule absorbs UV light, promoting it to an excited state (S₁). nih.gov

Bond Cleavage and N₂ Extrusion: In the excited state, the molecule undergoes sequential bond cleavage, releasing a stable nitrogen molecule. nih.gov

Intermediate Formation: This process results in the formation of a highly reactive 1,3-dipole known as a nitrile imine. nih.govrsc.org

Thermal transformations can also induce the extrusion of nitrogen from the tetrazole ring, but this typically requires significantly higher temperatures compared to photochemical methods. The thermal stability of the tetrazole ring is a known characteristic, but at elevated temperatures, it can undergo decomposition to yield similar nitrile imine intermediates. mdpi.com However, photochemical methods are often preferred as they can be performed at lower temperatures, offering greater control and selectivity, and minimizing side reactions. mdpi.com

| Condition | Primary Transformation | Key Intermediate | Typical Outcome |

|---|---|---|---|

| Photochemical (UV Irradiation) | Photoextrusion of N₂ | Nitrile Imine | Formation of new heterocyclic rings via cycloaddition. nih.govresearchgate.net |

| Thermal (Heating) | Thermal extrusion of N₂ | Nitrile Imine | Similar to photochemical route, but may require harsher conditions and yield more byproducts. mdpi.com |

Reaction Mechanisms in Derivative Formation

Investigation of 1,3-Dipolar Cycloaddition Mechanisms

The formation of a nitrile imine intermediate from this compound via photolysis is central to its utility in forming derivative compounds through 1,3-dipolar cycloadditions. researchgate.netresearchgate.net This type of reaction, sometimes referred to as a Huisgen cycloaddition, involves the reaction of a 1,3-dipole (the nitrile imine) with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.org

The mechanism proceeds as follows:

In Situ Generation of the 1,3-Dipole : The tetrazole is irradiated with UV light, leading to the irreversible loss of N₂ and the formation of the corresponding nitrile imine. This intermediate is not isolated but reacts immediately in the reaction mixture. nih.govnih.gov

[3+2] Cycloaddition : The generated nitrile imine undergoes a concerted [3+2] cycloaddition reaction with a suitable dipolarophile. This reaction is highly efficient for forming new heterocyclic structures such as pyrazolines (from alkene dipolarophiles) or pyrazoles (from alkyne dipolarophiles). researchgate.net

Theoretical investigations using methods such as MS-CASPT2 have clarified the microscopic mechanism, showing that after photoexcitation, the tetrazole molecule undergoes bond cleavage in the excited state before deactivating to the ground state to generate the nitrile imine intermediate. nih.gov This intermediate then reacts with the dipolarophile in the ground state over a relatively small energy barrier, accounting for the efficiency of the reaction. nih.gov The choice of substituents on both the tetrazole and the dipolarophile can influence the reaction rates and the properties of the resulting cycloadducts. researchgate.net

| Tetrazole Precursor Type | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| 2,5-Diaryl Tetrazole | Cyclic Enone | Polycyclic Pyrazoline/Pyrazole (B372694) | researchgate.net |

| 2,5-Diaryl Tetrazole | 1,4-Naphthoquinone | Pyrazoquinone | rsc.org |

| 2-Alkyl-5-(methylthio)tetrazole | Alkene (intramolecular) | Polycyclic Pyrazoline | nih.gov |

Alkylation Mechanisms on Tetrazole Nitrogen Atoms

The synthesis of this compound itself relies on the selective alkylation of a 5-substituted tetrazole precursor. The alkylation of the tetrazole ring is a fundamental reaction for its functionalization, but it presents a challenge in regioselectivity. researchgate.net The tetrazole anion can be alkylated at either the N1 or N2 positions, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers. mdpi.comresearchgate.net

The mechanism of alkylation involves the nucleophilic attack of one of the ring nitrogen atoms on an electrophilic alkylating agent. The ratio of the resulting N1 and N2 isomers is influenced by several factors:

Nature of the Alkylating Agent : Reagents like alkyl halides or sulfates often produce mixtures of isomers. researchgate.net

Reaction Conditions : The solvent, temperature, and the cation of the tetrazole salt can significantly affect the isomer ratio.

Steric and Electronic Effects : The substituent at the C5 position can sterically hinder attack at the adjacent N1 position, favoring N2 alkylation.

Specific Synthetic Methods : Certain reactions exhibit high regioselectivity. For instance, the Mitsunobu reaction, which uses an alcohol (like ethanol) as the alkyl source, proceeds with high selectivity for the N2 position, providing a reliable route to 2-alkylated tetrazoles. nih.gov In contrast, using alkyl bromides often results in nearly equal mixtures of N1 and N2 products. nih.gov

The characterization and differentiation of the 1,5- and 2,5-isomers are typically accomplished using NMR spectroscopy. In ¹³C NMR spectra, the signal for the tetrazole ring carbon (C5) is generally deshielded by 9-12 ppm in 2,5-disubstituted isomers compared to their 1,5-disubstituted counterparts. mdpi.com

| Factor/Method | Typical Outcome | Reference |

|---|---|---|

| Alkylation with Alkyl Halides | Mixture of N1 and N2 isomers. | researchgate.net |

| Mitsunobu Alkylation with Alcohols | High regioselectivity for the N2 isomer. | nih.gov |

| C-N Coupling with N-Tosylhydrazones | Highly regioselective for the N2 isomer. | researchgate.net |

| Steric hindrance at C5 | Favors alkylation at the N2 position. | researchgate.net |

Derivatization Strategies and Analogue Synthesis Based on 2 Ethyl 2h 1,2,3,4 Tetrazol 5 Yl Methanol

Construction of Hybrid Heterocyclic Systems

The synthesis of hybrid molecules that incorporate the (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methyl moiety with other heterocyclic rings is a key strategy for developing novel compounds. This approach combines the known physicochemical and biological properties of different heterocycles into a single molecule, potentially leading to synergistic effects or novel mechanisms of action.

The conjunction of pyrazole (B372694) and tetrazole rings has led to the development of complex ligands and biologically active molecules. A prominent synthetic strategy involves using a pyrazole derivative that is subsequently linked to the tetrazole moiety.

In one multi-step synthesis, a pyrazole-tetrazole ester is first reduced using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) to yield the corresponding alcohol, (1-((2-Ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methanol. mdpi.com This intermediate alcohol is then activated by converting the pyrazolic hydroxyl group into a chloromethyl group using thionyl chloride (SOCl₂) in dichloromethane (B109758) (CH₂Cl₂). mdpi.com The resulting electrophilic intermediate, 5-((3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole, serves as a key building block for more complex structures. mdpi.com This chlorinated compound can then be reacted with primary amines in the presence of a base like sodium carbonate in dimethylformamide (DMF) to construct elaborate tetrapodal, poly-tetrazole architectures. mdpi.com

Table 1: Synthesis of Pyrazole-Tetrazole Hybrid Intermediates Click on a compound name for more details.

| Starting Material | Reagents | Product | Temp. (°C) | Ref. |

|---|---|---|---|---|

| Pyrazole-tetrazole ester | 1. LiAlH₄, THF | (1-((2-Ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methanol | 65 | mdpi.com |

| (1-((2-Ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methanol | 2. SOCl₂, CH₂Cl₂ | 5-((3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole | RT | mdpi.com |

Coumarins are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. Creating hybrid molecules that link a coumarin (B35378) scaffold to the (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methyl group is a strategy to develop novel therapeutic agents. A general and chemically feasible approach for this synthesis is through an O-alkylation reaction.

This strategy involves the reaction of a hydroxycoumarin derivative with an activated form of (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methanol, such as 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole. In a typical Williamson ether synthesis, the phenolic hydroxyl group of the coumarin is deprotonated by a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent like DMF or acetonitrile (B52724). The resulting coumarin phenoxide then acts as a nucleophile, attacking the electrophilic chloromethyl group of the tetrazole derivative to form a stable ether linkage. This method provides a straightforward and efficient way to connect the two heterocyclic systems.

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Hybrid molecules combining indole and tetrazole moieties are of significant interest. A primary strategy for synthesizing such hybrids is the N-alkylation of the indole ring.

This approach utilizes the nucleophilic character of the indole nitrogen. The reaction is typically carried out by first deprotonating the indole N-H with a base, such as sodium hydride (NaH), in an anhydrous solvent like THF or DMF. The resulting indolide anion is then reacted with an electrophilic partner, in this case, 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole. The nucleophilic nitrogen attacks the carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride and forming a stable N-C bond that links the indole ring directly to the tetrazolylmethyl group. This method allows for the regioselective functionalization of the indole nitrogen.

Isoxazoles are five-membered heterocyclic compounds that are components of several commercial drugs. The synthesis of hybrid structures containing both isoxazole (B147169) and tetrazole rings can be achieved by forming a stable linker between the two moieties. A common method to achieve this is through the formation of an ether bond.

A plausible synthetic route involves the reaction of a hydroxyl-substituted isoxazole, for example, (isoxazol-5-yl)methanol, with an activated derivative of this compound. The hydroxyl group of the isoxazole can be deprotonated with a base like sodium hydride to form a potent nucleophile. This alkoxide can then react with 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole in a Williamson ether synthesis. The reaction results in a new molecule where the isoxazole and tetrazole rings are connected via a flexible methylene (B1212753) ether (-CH₂-O-CH₂-) linkage, combining the structural features of both heterocycles.

The thiazole (B1198619) ring is another important heterocycle in drug discovery, notably present in penicillin and other bioactive compounds. To construct thiazole-tetrazole hybrids, a common strategy is to use the activated (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methyl moiety as an alkylating agent for a nucleophilic thiazole derivative.

For instance, a thiazole containing a thiol group (mercaptothiazole) can be used as the nucleophile. The thiol proton is acidic and can be easily removed by a mild base to generate a thiolate anion. This thiolate is a strong nucleophile and can readily react with 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole. The resulting S-alkylation reaction forms a stable thioether bridge, linking the thiazole and tetrazole rings. This synthetic approach is versatile and can be applied to various substituted thiazoles to generate a library of hybrid compounds.

Formation of Poly-Tetrazole Architectures

Building molecules with multiple tetrazole rings, or poly-tetrazole architectures, is a strategy employed in materials science to create high-energy-density materials and in medicinal chemistry to design multivalent ligands. The synthetic route to pyrazole-tetrazole hybrids can be extended to create such structures.

Starting from the key intermediate 5-((3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole, reaction with a primary amine containing more than one amino group, or simply using a stoichiometric excess of the tetrazole precursor relative to a simple primary amine, can lead to the formation of complex structures bearing multiple tetrazole units. For example, reacting two equivalents of the chloromethyl intermediate with one equivalent of a primary amine (R-NH₂) leads to the formation of a bis-alkylated product. mdpi.com This creates a tetrapodal, ligand-like structure where two pyrazole-tetrazole arms are linked to a single nitrogen atom. mdpi.com This method has been used to synthesize compounds like N,N-bis((1-((2-ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methyl)propan-1-amine. mdpi.com

Table 2: Examples of Synthesized Poly-Tetrazole Compounds Explore the data for detailed compound information.

| Compound Name | Amine Linker | Yield (%) | Molecular Formula | Ref. |

|---|---|---|---|---|

| 3-(bis((1-((2-ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methyl)amino)propan-1-ol (L1) | 3-aminopropan-1-ol | 41 | C₂₃H₃₅N₁₃O | mdpi.com |

| N,N-bis((1-((2-ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methyl)propan-1-amine (L3) | Propan-1-amine | 42 | C₂₃H₃₅N₁₃ | mdpi.com |

Introduction of Various Functional Groups via the Methanol (B129727) Linker

The methanol group attached to the C5 position of the this compound core serves as a versatile synthetic handle for introducing a wide array of functional groups. This hydroxyl moiety can be readily converted into other functionalities, allowing for the systematic exploration of the chemical space around the tetrazole scaffold. The primary strategies involve leveraging the nucleophilicity of the oxygen atom or converting the hydroxyl into a good leaving group to facilitate substitution reactions.

Ether Formation

The synthesis of ether derivatives from this compound is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.com This method involves the deprotonation of the primary alcohol using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with a suitable alkyl halide (e.g., alkyl chloride, bromide, or iodide) or sulfonate (e.g., tosylate or mesylate) to yield the desired ether. masterorganicchemistry.com The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com

The general reaction scheme is as follows:

Deprotonation: this compound reacts with a base to form the sodium (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methoxide.

Nucleophilic Substitution: The alkoxide attacks the alkyl halide, displacing the halide ion and forming the C-O bond of the ether.

Table 1: Examples of Ether Derivatives Synthesized from this compound

| Reactant | Reagents | Product Name | Product Structure |

| This compound | 1. NaH2. CH₃I | 5-(methoxymethyl)-2-ethyl-2H-1,2,3,4-tetrazole | |

| This compound | 1. NaH2. CH₃CH₂Br | 2-ethyl-5-(ethoxymethyl)-2H-1,2,3,4-tetrazole | |

| This compound | 1. KH2. C₆H₅CH₂Cl | 5-(benzyloxymethyl)-2-ethyl-2H-1,2,3,4-tetrazole |

Amine Linkages

To introduce amine functionalities, the hydroxyl group of the methanol linker must first be converted into a good leaving group. This is typically accomplished by reacting the alcohol with reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate, or with thionyl chloride (SOCl₂) to form a halide. The resulting activated intermediate is then susceptible to nucleophilic substitution by a primary or secondary amine.

This two-step process allows for the formation of a diverse range of secondary and tertiary amine derivatives.

Activation of the Alcohol: this compound is converted to an intermediate such as (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methyl 4-methylbenzenesulfonate.

Nucleophilic Substitution: The activated intermediate is treated with a desired amine (R₂NH), which displaces the leaving group (e.g., tosylate) to form the C-N bond.

An alternative approach is reductive amination. This involves the oxidation of the starting alcohol to the corresponding aldehyde, (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)carbaldehyde, followed by a reaction with an amine to form an imine intermediate. The imine is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the final amine product.

Table 2: Examples of Amine Derivatives via Nucleophilic Substitution

| Reactant | Reagents | Product Name | Product Structure |

| This compound | 1. TsCl, Pyridine2. NH₃ | (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methanamine | |

| This compound | 1. SOCl₂2. (CH₃)₂NH | N,N-dimethyl-1-(2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methanamine | |

| This compound | 1. TsCl, Pyridine2. Piperidine | 2-ethyl-5-(piperidin-1-ylmethyl)-2H-1,2,3,4-tetrazole |

Sulfide (B99878) and Thioether Derivatization

The synthesis of sulfide and thioether derivatives follows a similar pathway to that of amine linkages. The primary alcohol is first activated by converting it into a suitable leaving group, such as a tosylate or halide. The resulting intermediate can then react with a thiol (R-SH) in the presence of a base, or more directly with a thiolate anion (RS⁻), to form the thioether linkage via an SN2 reaction.

This strategy is effective for creating a C-S bond and attaching various alkyl or aryl sulfide moieties to the tetrazole core via the methanol linker. The choice of base for deprotonating the thiol is crucial and often includes non-nucleophilic bases like sodium hydride or potassium carbonate to generate the thiolate nucleophile.

Table 3: Examples of Thioether Derivatives

| Reactant | Reagents | Product Name | Product Structure |

| This compound | 1. TsCl, Pyridine2. NaSCH₃ | 2-ethyl-5-((methylthio)methyl)-2H-1,2,3,4-tetrazole | |

| This compound | 1. SOCl₂2. C₂H₅SH, K₂CO₃ | 2-ethyl-5-((ethylthio)methyl)-2H-1,2,3,4-tetrazole | |

| This compound | 1. TsCl, Pyridine2. C₆H₅SNa | 2-ethyl-5-((phenylthio)methyl)-2H-1,2,3,4-tetrazole |

Regioselective Synthesis of N-Substituted Tetrazole Derivatives

The synthesis of N-substituted tetrazoles presents a significant challenge regarding regioselectivity, as alkylation of a 5-substituted-1H-tetrazole can lead to a mixture of N1 and N2 isomers. Achieving control over the substitution pattern is crucial for developing compounds with specific biological activities, as the properties of N1- and N2-substituted isomers can differ significantly. The starting compound, this compound, is an N2-substituted isomer. The regioselective synthesis of such derivatives often relies on the choice of starting materials and reaction conditions.

One of the most common methods for tetrazole synthesis is the [3+2] cycloaddition of nitriles with azides. nih.gov The regioselectivity of this reaction to form specific N-substituted isomers can be influenced by several factors:

Starting Materials: The synthesis of 1,5-disubstituted tetrazoles can be achieved through the reaction of amides and azides, where the choice of activating agent can direct the outcome. organic-chemistry.org Similarly, isocyanides can react with azides to form 1-substituted tetrazoles. nih.gov

Catalysts: Lewis acids, such as indium(III) chloride or ytterbium(III) triflate, can be used to catalyze the reaction between nitriles or oximes and sodium azide (B81097), often leading to good yields of 5-substituted 1H-tetrazoles which can then be alkylated. organic-chemistry.org Metal-free catalytic systems have also been developed for the N2-alkylation and arylation of tetrazoles, providing a direct route to the less common N2 isomer. organic-chemistry.org

Reaction Conditions: Solvent, temperature, and the nature of the substituent on the starting materials can all play a role in directing the regiochemical outcome of the N-substitution. For instance, facile catalyst-free methods using water as a green solvent have been developed for the regioselective N-substitution of tetrazoles. acs.org

The synthesis of a specific N2 isomer like this compound would typically involve a carefully designed synthetic route that favors substitution at the N2 position over the N1 position. This might involve direct N2-alkylation of a pre-formed 5-(hydroxymethyl)-1H-tetrazole under specific conditions that sterically or electronically favor the N2 product, or a multi-step synthesis where the N2-ethyl group is introduced early in the synthetic sequence.

Table 4: General Strategies for Regioselective Tetrazole Synthesis

| Reaction Type | Precursors | Key Features | Typical Isomer Formed |

| [3+2] Cycloaddition | Nitriles + Organic Azides | Widely used; regioselectivity depends on electronic properties of substituents. | Mixture of N1 and N2, or selective depending on azide. |

| [3+2] Cycloaddition | Isocyanides + Hydrazoic Acid | Leads to 1-monosubstituted tetrazoles. nih.gov | N1-substituted. |

| Catalytic N-Alkylation | 5-Substituted-1H-tetrazole + Alkyl Halide | Choice of catalyst (e.g., Bu₄NI) and alkylating agent can favor N2 substitution. organic-chemistry.org | N1 or N2 depending on conditions. |

| Multi-component Reactions | Aldehydes, Hydroxylamine, Azide Source | One-pot synthesis providing access to 5-substituted 1H-tetrazoles. organic-chemistry.org | 1H-tetrazole (unsubstituted N). |

Spectroscopic and Crystallographic Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide unambiguous evidence for its connectivity and isomeric purity. The distinction between the N-1 and N-2 ethyl substituted isomers is a key aspect of the structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, four distinct signals are expected.

Ethyl Group (CH₂CH₃): The ethyl group attached to the nitrogen atom of the tetrazole ring would give rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet corresponding to the methyl protons (-CH₃). The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1=4). The methyl protons are adjacent to two methylene protons, resulting in a triplet (n+1=3). The methylene protons, being directly attached to the electron-withdrawing tetrazole ring, would appear further downfield compared to the methyl protons.

Methylene Group (-CH₂OH): The methylene protons of the hydroxymethyl group attached to C5 of the tetrazole ring would appear as a singlet. However, this signal could also be a doublet if coupling to the hydroxyl proton occurs, which can be confirmed by D₂O exchange. Its chemical shift would be influenced by the electronegative oxygen atom and the aromatic tetrazole ring.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature. This peak would disappear upon the addition of a drop of D₂O to the NMR sample, which is a definitive test for exchangeable protons.

Based on data from structurally similar N-alkyl tetrazoles, the following chemical shifts can be predicted. nanomedicine-rj.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂- (ethyl) | 4.4 - 4.6 | Quartet (q) | 2H |

| -CH₂- (hydroxymethyl) | 4.8 - 5.0 | Singlet (s) | 2H |

| -CH₃ (ethyl) | 1.4 - 1.6 | Triplet (t) | 3H |

| -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet (br s) | 1H |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct carbon signals are anticipated.

Tetrazole Ring Carbon (C5): The carbon atom within the tetrazole ring (C5) is expected to be the most deshielded carbon, appearing significantly downfield. For 2,5-disubstituted tetrazoles, the chemical shift of C5 is a key indicator for distinguishing between N-1 and N-2 isomers. Literature on 2-methyl-5-phenyltetrazole shows the C5 signal at approximately 164.3 ppm, which is about 10 ppm downfield compared to its 1-methyl isomer. mdpi.com A similar downfield shift is predicted for the target compound.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group will be deshielded by the adjacent oxygen atom and the tetrazole ring.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon of the ethyl group, directly bonded to a nitrogen atom of the tetrazole ring, will be more deshielded than the terminal methyl carbon.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C5 (tetrazole) | 163 - 166 |

| -CH₂- (hydroxymethyl) | 55 - 58 |

| -CH₂- (ethyl) | 49 - 52 |

| -CH₃ (ethyl) | 14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be observed between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). HSQC would be used to definitively assign each carbon signal to its corresponding proton signal(s):

The proton quartet at δ ~4.5 ppm would correlate to the carbon signal at δ ~50 ppm.

The proton triplet at δ ~1.5 ppm would correlate to the carbon signal at δ ~15 ppm.

The proton singlet of the hydroxymethyl group at δ ~4.9 ppm would correlate to the carbon signal at δ ~56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for establishing the connectivity between different functional groups and confirming the substitution pattern on the tetrazole ring. Key expected correlations would include:

A correlation from the ethyl methylene protons (at δ ~4.5 ppm) to the tetrazole C5 carbon (at δ ~164 ppm), confirming the ethyl group is attached to the ring.

A correlation from the hydroxymethyl protons (at δ ~4.9 ppm) to the tetrazole C5 carbon (at δ ~164 ppm), confirming the hydroxymethyl group's position.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. For this compound, with a molecular formula of C₄H₈N₄O, the expected monoisotopic mass can be calculated. HRMS analysis would confirm this elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₄H₉N₄O⁺ | 129.07709 |

| [M+Na]⁺ | C₄H₈N₄NaO⁺ | 151.05903 |

| [M+K]⁺ | C₄H₈KN₄O⁺ | 167.03297 |

Data predicted based on the compound's molecular formula. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts. By inducing fragmentation of these parent ions (MS/MS), a characteristic pattern is obtained that helps in structural elucidation. While specific experimental data is unavailable, a plausible fragmentation pathway can be proposed. The fragmentation would likely involve the loss of stable neutral molecules such as water (H₂O), nitrogen (N₂), and ethene (C₂H₄).

A primary fragmentation step could be the loss of a water molecule from the protonated parent ion, followed by subsequent cleavages. The ethyl group could be lost as ethene. The tetrazole ring itself can undergo fragmentation, typically involving the loss of N₂. Analysis of these fragment ions would provide strong corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the ethyl group, the methylene bridge, and the tetrazole ring.

The most prominent feature is expected to be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the ethyl and methylene groups would appear in the 3000-2850 cm⁻¹ range.

The tetrazole ring itself gives rise to several characteristic vibrations. These include C=N and N=N stretching modes, which are typically observed in the 1600-1400 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1050-1000 cm⁻¹ range. The presence and specific positions of these bands provide confirmatory evidence for the compound's functional group composition.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching (broad) | 3400 - 3200 |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C=N / N=N (Tetrazole Ring) | Stretching | 1600 - 1400 |

| C-O (Primary Alcohol) | Stretching | ~1050 |

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Torsion Angle Analysis

Analysis of related tetrazole structures suggests that the orientation of the substituents is governed by minimizing steric hindrance. nih.gov The ethyl group's conformation is described by the C-N-C-C torsion angle, while the hydroxymethyl group's orientation is defined by the N-C-C-O torsion angle. These angles dictate the positioning of the terminal methyl and hydroxyl groups relative to the tetrazole ring.

| Torsion Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | N(2)-C(ethyl)-C(methyl)-H | Defines the orientation of the ethyl group. |

| τ2 | N(1)-N(2)-C(ethyl)-C(methyl) | Describes the rotation around the N-C bond of the ethyl group. |

| τ3 | N(1)=C(5)-C(methylene)-O | Defines the orientation of the hydroxymethyl group relative to the ring. |

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonding. The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, capable of forming strong O-H···N or O-H···O interactions. The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors, playing a crucial role in linking molecules into larger supramolecular assemblies. nih.gov

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | O-H | N (tetrazole), O (hydroxyl) | Primary determinant of crystal packing. |

| π-π Stacking | Tetrazole Ring | Tetrazole Ring | Contributes to packing efficiency and stability. |

| van der Waals Forces | Alkyl groups | Alkyl groups | General non-specific attractive forces. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both assessing the purity of this compound and for its purification from reaction mixtures.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) on silica (B1680970) gel plates is a rapid and effective method for monitoring the progress of a synthesis and assessing the purity of the final product. Due to the polarity of the hydroxyl and tetrazole functionalities, a mobile phase consisting of a mixture of a moderately polar solvent and a non-polar solvent is typically employed. Common eluent systems for compounds of similar polarity include ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol (B129727). wiley-vch.decommonorganicchemistry.comrochester.edu The compound's retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a qualitative measure of its polarity and can be used to identify it against a standard.

Column Chromatography (Silica Gel)

For the purification of this compound on a preparative scale, column chromatography using silica gel as the stationary phase is the standard method. rsc.org The crude product is loaded onto the top of a column packed with silica gel, and a carefully selected solvent system is passed through the column. The choice of eluent, often determined by preliminary TLC analysis, is critical for achieving good separation. A gradient of increasing solvent polarity, for instance from a low to a high ratio of ethyl acetate in hexanes, allows for the sequential elution of components based on their affinity for the stationary phase. wiley-vch.dersc.org The fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of pharmaceutical compounds, including this compound. This method is adept at separating the primary compound from any potential impurities that may be present, such as starting materials, byproducts of the synthesis, or degradation products. The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase, typically a packed column, and a liquid mobile phase that is pumped through the column under high pressure.

In the context of analyzing this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. This approach utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will have a weaker interaction with the stationary phase and will elute from the column earlier, while less polar compounds will be retained longer.

Illustrative Research Findings

While specific validated HPLC methods for the purity analysis of this compound are not extensively detailed in publicly available literature, a comprehensive understanding of the methodology can be derived from studies on structurally related tetrazole derivatives. For instance, a validated rapid reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) method has been developed for the determination of assay and related substances in a complex tetrazole intermediate, methyl 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. ijrpc.com Such studies provide a robust framework for establishing a suitable HPLC method for this compound.

The development of such a method would involve a systematic optimization of various chromatographic parameters to achieve adequate separation and peak shape. This includes the selection of an appropriate stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. ijrpc.com The detector, commonly a UV-Vis detector, is set to a wavelength where the analyte exhibits maximum absorbance, thereby ensuring high sensitivity.

The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system. The resulting chromatogram would display a major peak corresponding to the active compound and potentially smaller peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding substance. By calculating the percentage of the area of the main peak relative to the total area of all peaks, the purity of the sample can be accurately determined.

For a comprehensive purity analysis, the method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. ijrpc.com

Data Tables

To illustrate the application of HPLC for the purity analysis of this compound, the following data tables present a hypothetical, yet representative, set of results based on methods used for similar tetrazole compounds.

Table 1: Hypothetical Chromatographic Purity Data for this compound

| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area (%) |

| Impurity A | 2.54 | 15.8 | 0.08 |

| Impurity B | 3.12 | 25.6 | 0.13 |

| This compound | 4.78 | 19856.2 | 99.71 |

| Impurity C | 5.91 | 11.9 | 0.06 |

| Total | 19909.5 | 100.00 |

Table 2: Illustrative HPLC Operational Parameters

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity series UHPLC or equivalent |

| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.05% v/v Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) / %B: 0/30, 10/80, 12/80, 12.1/30, 15/30 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 5 µL |

| Diluent | Acetonitrile/Water (50:50 v/v) |

These tables provide a clear and concise summary of the type of data generated during an HPLC purity analysis and the experimental conditions under which such an analysis would be performed.

Computational and Theoretical Chemical Studies of 2 Ethyl 2h 1,2,3,4 Tetrazol 5 Yl Methanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into molecular properties at the atomic and electronic levels. These ab initio (from first principles) and Density Functional Theory (DFT) methods are crucial for understanding the intrinsic characteristics of molecules like (2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methanol.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. It is extensively used to study the electronic structure and predict the reactivity of tetrazole derivatives. iosrjournals.org For a molecule like this compound, DFT calculations, typically using hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can elucidate several key properties. researchgate.netacs.org

Electronic Structure: DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For the 2,5-disubstituted tetrazole ring, the geometry is relatively rigid and resistant to major distortions from substituents. iosrjournals.org The electronic distribution can be analyzed through calculated properties like molecular electrostatic potential (MEP) maps and atomic charges, which identify electron-rich and electron-poor regions of the molecule. The four nitrogen atoms of the tetrazole ring are electron-rich centers, with calculations on similar 2,5-disubstituted tetrazoles indicating that the nitrogen atom at position 4 is the most preferred center for hydrogen bonding and protonation. acs.org

Reactivity Prediction: The reactivity of the molecule can be predicted using Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For tetrazole derivatives, these calculations help understand their role in charge transfer processes. researchgate.net Reactivity descriptors such as electronegativity, hardness, and softness, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity.

| Parameter | Description | Predicted Value/Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the tetrazole ring nitrogens. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the C5-carbon and the hydroxymethyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Expected to be relatively large, suggesting good stability. |

| Dipole Moment | Measure of the net molecular polarity. | A significant dipole moment is expected due to the four electronegative nitrogen atoms and the hydroxyl group. |

| Most Basic Center | The atom most likely to act as a Lewis base. | The N4 atom of the tetrazole ring is predicted to be the primary basicity center. acs.org |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on experimental data for parameterization. While more computationally demanding than DFT, they can offer higher accuracy for certain properties, such as the energetics of reaction pathways and intermolecular interactions.

In studies of related tetrazole systems, MP2 calculations have been employed to investigate the energy barriers associated with reaction mechanisms, such as ring-opening and recyclization pathways. d-nb.info For this compound, these methods would be invaluable for accurately calculating its heat of formation, vibrational frequencies (for comparison with experimental IR and Raman spectra), and the precise energies of different conformers. They are particularly useful for studying systems where electron correlation effects are significant.

The presence of rotatable single bonds—specifically the C5-CH2 (methanol) and N2-CH2 (ethyl) bonds—means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for converting between them.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe static molecular properties, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time.

The specific conformation of this compound is heavily influenced by intramolecular interactions. The most significant of these is the potential for an intramolecular hydrogen bond (IMHB). An IMHB can form between the hydrogen atom of the hydroxymethyl group (-CH2OH) and one of the nitrogen atoms of the tetrazole ring, likely N1. rsc.orgresearchgate.net

The formation of an IMHB would create a pseudo-cyclic structure, significantly constraining the conformation and stabilizing it. Computational methods like DFT can be used to calculate the geometric parameters (bond distance, angle) and the energetic stabilization of this hydrogen bond. The presence of an IMHB can shield the polar hydroxyl group, which has important implications for properties like membrane permeability in biological contexts. rsc.org

| Interaction Type | Donor | Acceptor | Predicted Effect |

| Intramolecular Hydrogen Bond | O-H (hydroxyl) | N1 (tetrazole) | Stabilizes a specific conformer, restricting rotation of the hydroxymethyl group. |

| Steric Repulsion | Ethyl Group | Hydroxymethyl Group | Influences the preferred rotational orientation around the C5-CH2 bond to minimize steric clash. |

| Dipole-Dipole Interactions | C-N/N-N bonds (ring) | C-O bond (side chain) | Affects the overall conformational preference and molecular polarity. |

The properties and behavior of a molecule can change dramatically in the presence of a solvent. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit Solvent Models: Methods like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) treat the solvent as a continuous medium with a defined dielectric constant. d-nb.info These models are efficient for studying how a solvent's polarity affects the relative stability of different conformers or tautomers. For this compound, a polar solvent like water would be expected to disrupt any intramolecular hydrogen bond by forming stronger intermolecular hydrogen bonds with both the hydroxyl group and the tetrazole nitrogens. This would favor more extended conformations over the compact, IMHB-stabilized one. Studies on similar heterocycles have confirmed that solvent polarity significantly influences conformational equilibrium. d-nb.inforesearchgate.net

Explicit Solvent Models (Molecular Dynamics): Molecular Dynamics (MD) simulations model the explicit interactions between the solute molecule and a large number of individual solvent molecules. An MD simulation would track the movements of all atoms over time, providing a detailed picture of the solvation shell structure and the dynamic interplay of solute-solvent hydrogen bonds. This approach would reveal how water molecules specifically coordinate around the tetrazole ring and the hydroxymethyl group and how they mediate conformational transitions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound and its derivatives, QSAR models can be developed to predict their potential applications, such as in medicinal chemistry or materials science. nih.gov The fundamental principle of QSAR is that the variations in the activity of a group of molecules are correlated with changes in their molecular features, which can be quantified by molecular descriptors.

The development of a QSAR model involves several key steps. First, a dataset of molecules with known activities is compiled. For this compound derivatives, this would involve synthesizing a library of related compounds and experimentally measuring their activity for a specific application. Next, a variety of molecular descriptors are calculated for each molecule. These descriptors can be categorized into several types, including:

Electronic descriptors: These describe the electron distribution in the molecule and include properties like partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like connectivity and branching.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate the descriptors with the observed activity. nih.gov The resulting equation can then be used to predict the activity of new, unsynthesized derivatives of this compound.

A hypothetical QSAR study on a series of this compound derivatives designed as potential enzyme inhibitors might yield an equation like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * E(LUMO) + 2.4

This equation would suggest that higher biological activity (lower IC50) is associated with increased hydrophobicity (higher LogP), lower molecular weight (MW), and a higher energy of the lowest unoccupied molecular orbital (LUMO). Such a model would be invaluable in guiding the design of more potent inhibitors by prioritizing the synthesis of compounds with the desired descriptor values.

To illustrate the application of QSAR, the following interactive data table presents hypothetical data for a series of this compound derivatives and their predicted activity based on a QSAR model.

| Compound | LogP | Molecular Weight ( g/mol ) | E(LUMO) (eV) | Predicted log(1/IC50) |

| Derivative 1 | 2.1 | 150.2 | -1.5 | 3.15 |

| Derivative 2 | 2.5 | 164.2 | -1.3 | 3.27 |

| Derivative 3 | 1.8 | 148.1 | -1.7 | 2.80 |

| Derivative 4 | 2.8 | 178.3 | -1.1 | 3.24 |

| Derivative 5 | 2.3 | 158.2 | -1.6 | 3.11 |

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. For this compound, these methods can be used to understand its synthesis, reactivity, and potential degradation pathways. Density Functional Theory (DFT) is a commonly used method for such studies due to its balance of accuracy and computational cost. iosrjournals.org

A key aspect of reaction pathway analysis is the determination of the potential energy surface (PES) for a given reaction. The PES is a mathematical landscape that relates the energy of a molecular system to its geometry. Reactants and products correspond to minima on the PES, while transition states are first-order saddle points that connect them. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate.

For tetrazole derivatives, a common area of computational study is the analysis of tautomeric equilibria, for instance, between the 1H- and 2H-forms of the tetrazole ring. iosrjournals.org While this compound has a fixed ethyl group on the 2H-tautomer, understanding the energetics of related tautomerizations can provide insight into the stability and reactivity of the ring system. For example, computational studies on C-substituted tetrazoles have shown that the 2H-tautomer is often more stable than the 1H-tautomer. iosrjournals.org

Transition state analysis involves locating the precise geometry of the transition state and calculating its energy. This information allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. The vibrational frequencies of the transition state are also calculated; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

An example of a reaction pathway that could be studied for this compound is its thermal decomposition. Such a study would aim to identify the initial bond-scission events and the subsequent reaction steps, along with the activation energies for each step. This information is particularly relevant for nitrogen-rich compounds like tetrazoles, which can be high-energy materials. iitkgp.ac.inrsc.org

The following interactive data table presents example data from a DFT study on the tautomerization of a generic substituted tetrazole, illustrating the types of energetic parameters that are calculated in reaction pathway and transition state analyses.

| Tautomer/State | Relative Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| 1H-Tautomer | 1.66 | - |

| 2H-Tautomer | 0.00 | - |

| Transition State | 53.97 | 52.31 (from 1H) |

| Transition State | 53.97 | 53.97 (from 2H) |

Data is illustrative and based on computational studies of related tetrazole systems. iosrjournals.org

This data indicates that the 2H-tautomer is more stable than the 1H-tautomer by 1.66 kcal/mol. The activation energy for the conversion of the 1H- to the 2H-tautomer is 52.31 kcal/mol, while the reverse reaction has a higher barrier of 53.97 kcal/mol, consistent with the greater stability of the 2H-form. Similar computational approaches can be applied to elucidate the reaction mechanisms relevant to this compound.

Potential Applications in Advanced Materials and Chemical Technologies Non Biological Focus

Applications as Ligands in Coordination Chemistry

The tetrazole moiety is an exceptional ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) due to the coordinating capabilities of its four nitrogen atoms. The specific substitution pattern of (2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol, featuring an ethyl group at the N2 position, influences the steric and electronic environment of the tetrazole ring, thereby affecting its coordination behavior and the resulting properties of the metal complexes.

The nitrogen atoms of the tetrazole ring can act as versatile coordination sites, bridging multiple metal centers to form robust one-, two-, or three-dimensional networks. The presence of the hydroxymethyl group introduces an additional potential coordination site, allowing for the formation of heterobifunctional ligands. This dual functionality can lead to the generation of complexes with intricate architectures and potentially enhanced properties, such as catalytic activity or selective gas adsorption.

For instance, studies on analogous 2-alkyl-tetrazole ligands have demonstrated their ability to form stable complexes with various transition metals. The coordination mode of the tetrazole ring, in conjunction with the nature of the metal ion and other ancillary ligands, dictates the final topology and properties of the resulting framework. While specific crystal structures for complexes of this compound are not yet widely reported, the foundational principles of coordination chemistry suggest its strong potential in this area.

Table 1: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Site(s) | Potential Bridge Type | Resulting Structure | Potential Properties |

| Tetrazole Nitrogen Atoms | Monodentate, Bidentate, Tridentate | Discrete complexes, 1D chains, 2D layers, 3D frameworks | Catalysis, Luminescence, Magnetism |

| Hydroxymethyl Group Oxygen | Monodentate | Chelate rings, Bridging between metal centers | Enhanced stability, Modified electronic properties |

| Both Tetrazole and Hydroxymethyl | Heterobifunctional Bridging | Complex 3D architectures | Porosity for gas storage, Selective separation |

Role in Polymer Chemistry and Functional Materials

The incorporation of tetrazole moieties into polymer backbones or as side chains can impart unique functionalities to the resulting materials. The this compound molecule, with its reactive hydroxyl group, is a prime candidate for use as a monomer or a functionalizing agent in polymer synthesis.